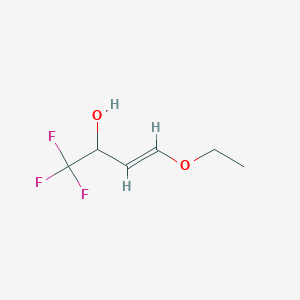

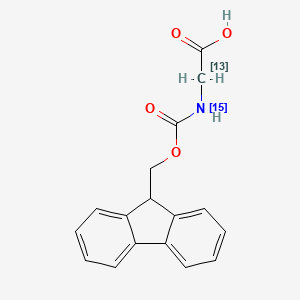

L-Methionine-13C5,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Metionina-13C5,15N es un compuesto marcado con isótopos estables de L-Metionina, un aminoácido esencial. Este compuesto está marcado con isótopos de carbono-13 y nitrógeno-15, lo que lo convierte en valioso para diversas aplicaciones de investigación científica, particularmente en los campos de la bioquímica y la biología molecular. El marcaje isotópico permite el seguimiento y análisis precisos en estudios metabólicos y la síntesis de proteínas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La L-Metionina-13C5,15N se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de isótopos de carbono-13 y nitrógeno-15 en la molécula de L-Metionina. Un método común involucra la reacción de metil mercaptano con acroleína, seguida de reacciones adicionales para introducir las etiquetas isotópicas . Las condiciones de reacción típicamente requieren temperaturas controladas y el uso de catalizadores específicos para asegurar la incorporación de los isótopos.

Métodos de producción industrial

La producción industrial de L-Metionina-13C5,15N involucra síntesis a gran escala utilizando rutas químicas similares a las de los entornos de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye medidas de control de calidad rigurosas para garantizar la pureza isotópica y la integridad química del producto final. El compuesto se purifica y envasa para su uso en investigación y aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

La L-Metionina-13C5,15N experimenta diversas reacciones químicas, que incluyen:

Oxidación: El átomo de azufre en la L-Metionina se puede oxidar para formar metíonina sulfóxido o metíonina sulfona.

Reducción: Las reacciones de reducción pueden convertir el metíonina sulfóxido de nuevo a metíonina.

Sustitución: El grupo amino puede participar en reacciones de sustitución, formando derivados como la N-acetilmetionina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol para la reducción. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de pH y temperatura para asegurar la especificidad y el rendimiento.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen metíonina sulfóxido, metíonina sulfona y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

La L-Metionina-13C5,15N tiene una amplia gama de aplicaciones de investigación científica:

Biología: Se emplea en estudios metabólicos para rastrear la incorporación de metionina en proteínas y otras biomoléculas.

Industria: Se aplica en la producción de compuestos marcados para su uso en espectroscopia de resonancia magnética nuclear (RMN) y espectrometría de masas.

Mecanismo De Acción

El mecanismo de acción de la L-Metionina-13C5,15N implica su incorporación en proteínas y otras biomoléculas durante los procesos metabólicos. Las etiquetas isotópicas permiten el seguimiento preciso de las vías metabólicas de la metionina. La metionina es un precursor de varias biomoléculas importantes, incluyendo la S-adenosilmetionina, que desempeña un papel crucial en las reacciones de metilación y la síntesis de poliaminas . El compuesto marcado ayuda a estudiar estas vías y comprender los objetivos moleculares y los efectos de la metionina en los sistemas biológicos.

Comparación Con Compuestos Similares

La L-Metionina-13C5,15N es única debido a su marcaje isotópico, lo que la distingue de otros derivados de la metionina. Compuestos similares incluyen:

L-Leucina-13C6,15N: Otro aminoácido marcado con isótopos estables utilizado en estudios metabólicos.

L-Tirosina-13C9,15N: Se utiliza en la investigación de síntesis de proteínas y metabolismo.

L-Treonina-13C4,15N: Se emplea en estudios de metabolismo y síntesis de proteínas.

Estos compuestos comparten la característica común del marcaje isotópico, lo que permite el seguimiento y análisis precisos en diversas aplicaciones de investigación. La L-Metionina-13C5,15N es específicamente valiosa para estudios que involucran aminoácidos que contienen azufre y sus vías metabólicas.

Propiedades

Fórmula molecular |

C5H11NO2S |

|---|---|

Peso molecular |

155.17 g/mol |

Nombre IUPAC |

(2S)-2-(15N)azanyl-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clave InChI |

FFEARJCKVFRZRR-XAFSXMPTSA-N |

SMILES isomérico |

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |

SMILES canónico |

CSCCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)